molecular formula C4H9NO3S B2856456 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide CAS No. 67838-56-6

3-(Hydroxymethyl)isothiazolidine 1,1-dioxide

Cat. No. B2856456
CAS RN: 67838-56-6
M. Wt: 151.18
InChI Key: GDMWWRUTCBSAFE-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide involves several steps. In one method, isothiazolidine-3-carboxylic acid 1,1-dioxide is reacted with BH3-THF in tetrahydrofuran at room temperature for 2 hours. The reaction is then quenched by the addition of MeOH. The resulting solution is concentrated to give a residue, which is purified by flash column with 0-10% MeOH in DCM to afford 3-(hydroxymethyl)isothiazolidine 1,1-dioxide .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide is characterized by the presence of a isothiazolidine ring, a hydroxymethyl group, and two oxygen atoms forming a 1,1-dioxide group .


Chemical Reactions Analysis

3-(Hydroxymethyl)isothiazolidine 1,1-dioxide can participate in various chemical reactions. For instance, it can react with 3-chloro-2-fluoropyridine in the presence of t-BuOK in DMSO at room temperature for 1 hour. The reaction mixture is then purified by reverse phase flash column with 20-80% acetonitrile in water to afford 3-(((3-chloropyridin-2-yl)oxy)methyl)isothiazolidine 1,1-dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide include a molecular weight of 151.18 and a molecular formula of C4H9NO3S . More detailed properties such as boiling point, density, and others are not available in the current resources.

Scientific Research Applications

Molecular Probe Development

The compound has been utilized in the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides . This process involves a one-pot, multi-component protocol that is instrumental in the discovery of small molecular probes. These probes can be crucial for studying biological processes and could lead to the development of new diagnostics or therapeutic agents.

Scaffold for Multigram Synthesis

3-(Hydroxymethyl)isothiazolidine 1,1-dioxide serves as a core scaffold for the rapid multigram scale synthesis via ring-closing metathesis (RCM) . This is significant for high-throughput chemistry and the production of compounds for further research and development in pharmaceuticals.

Generation of Compound Libraries

The compound is key in generating diverse libraries of isothiazolidine 1,1-dioxides . These libraries are valuable for screening in drug discovery to identify active compounds against various biological targets.

Research in Click Chemistry

It is used in click chemistry protocols, particularly in the one-pot click/aza-Michael or click/OACC esterification protocol . Click chemistry is a field of chemical synthesis that is widely used in the development of pharmaceuticals, polymers, and materials science.

properties

IUPAC Name

(1,1-dioxo-1,2-thiazolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c6-3-4-1-2-9(7,8)5-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMWWRUTCBSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione

Synthesis routes and methods I

Procedure details

Dioxide 7 (40 g, 0.17 mol) was placed in the glass liner within a 2 L Parr hydrogenator and dissolved in a mixture of IMS (150 ml) and iPrOAc (150 ml). A suspension of 5% palladium on carbon (Johnson Matthey type 392, 18 g) in iPrOAc (50 mL) was added and the suspension stirred under a hydrogen atmosphere of 70 psi for 3 days. After this time an NMR IPC was carried out that showed approx 15% benzylated material still present. After a further 4 days the reaction was 94% complete and it was decided to stop the hydrogenolysis. The palladium catalyst was filtered under nitrogen on a bed of celite, which was subsequently washed with IMS (250 mL) and iPrOAc (250 mL). The filtrate and washings were concentrated to give the crude product as an oil (26.26 g). The oil was purified by flash column chromatography (silica gel, DCM/methanol (9:1)) yielding 16.65 g (67%) of the hydroxyl-dioxide 8 as a white solid.
Name
Dioxide
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40 g
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IMS
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150 mL
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150 mL
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18 g
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50 mL
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Yield
67%

Synthesis routes and methods II

Procedure details

The preparation of intermediate III is seen to involve the following steps: (1) the Grignard reaction of vinylmagnesium bromide with phenoxyacetaldehyde and subsequent acetylation of the complex to yield 4-benzyloxy-3-acetoxy-1-butene; (2) the free radical addition of thiolacetic acid to the double bond of the latter product to yield S-acetyl-3-acetoxy-4-benzyloxy-1-butanethiol; (3) the oxidation of the thiol with chlorine in aqueous acetic acid and reaction of the resulting sulfonyl chloride with ammonia to yield 4-benzyloxy-3-hydroxy-1-butanesulfonamide; (4) tosylation of this compound with p-toluenesulfonyl chloride in pyridine and ring closure with potassium carbonate in dimethylformamide; (5) hydrogenolysis of the protecting benzyl group over a palladium catalyst to yield 3-(hydroxymethyl)isothiazolidine 1,1-dioxide; and (6) alkylation of the latter compound with a lower alkyl ester of 7-bromo-5-heptynoic acid, preferably ethyl 7-bromo-5-heptynoate in dimethylformamide in the presence of potassium carbonate to yield intermediate III.
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